molecular formula C8H6FNO2 B12329709 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one

7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one

Cat. No.: B12329709
M. Wt: 167.14 g/mol
InChI Key: JGZCVZRIJDTKIO-UHFFFAOYSA-N
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Description

7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one is a heterocyclic compound that features a pyran ring fused to a pyridine ring, with a fluorine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine derivatives with ethyl acetoacetate in the presence of a base, followed by fluorination using a fluorinating agent such as Selectfluor . The reaction conditions often include refluxing in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrano[3,2-b]pyridin-4(3H)-one derivatives.

Scientific Research Applications

7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its non-fluorinated analogs.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

7-fluoro-2,3-dihydropyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C8H6FNO2/c9-5-3-7-8(10-4-5)6(11)1-2-12-7/h3-4H,1-2H2

InChI Key

JGZCVZRIJDTKIO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)N=CC(=C2)F

Origin of Product

United States

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